5,5-Difluoropentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoropentan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentane chain, with an amine group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their versatility in chemical reactions and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoropentan-1-amine can be achieved through several methods. One common approach involves the fluorination of pentan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoropentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
5,5-Difluoropentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoropentan-1-amine involves its interaction with specific molecular targets, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoropentan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
5,5-Difluoropentanoic acid: Contains a carboxyl group instead of an amine group.
5,5-Difluoropentane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
5,5-Difluoropentan-1-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the amine group enhances its reactivity and potential for forming hydrogen bonds. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H11F2N |
---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
5,5-difluoropentan-1-amine |
InChI |
InChI=1S/C5H11F2N/c6-5(7)3-1-2-4-8/h5H,1-4,8H2 |
InChI Key |
PZURDJRXXCQKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.